molecular formula C24H20ClN3OS B2574724 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207056-44-7

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2574724
CAS No.: 1207056-44-7
M. Wt: 433.95
InChI Key: CZZVYIXERHTKKX-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a benzimidazole-derived acetamide compound featuring a thioether linkage and a 3-chlorophenyl substituent. Its structure combines a benzyl-phenyl-substituted imidazole core with a thioacetamide side chain, making it a candidate for diverse biological applications, including antimicrobial and anticancer activities . The compound’s synthesis typically involves coupling 2-mercaptobenzimidazole derivatives with halogenated acetamides under optimized conditions, as described in literature protocols .

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c25-20-12-7-13-21(14-20)27-23(29)17-30-24-26-15-22(19-10-5-2-6-11-19)28(24)16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVYIXERHTKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzylamine with a suitable aldehyde or ketone, followed by cyclization.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether derivative is reacted with 3-chlorophenylacetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological significance of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has been evaluated through various studies:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. In vitro studies have shown that compounds similar to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The imidazole moiety's ability to interact with cellular receptors and enzymes is believed to play a crucial role in its anticancer activity.

Cholinesterase Inhibition

Another promising application is the potential for cholinesterase inhibition, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The compound may compete with acetylcholine at the enzyme's active site, thus modulating neurotransmission and improving cognitive function.

Synthesis and Production

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of benzylamine with suitable aldehydes or ketones.
  • Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions to introduce the thioether linkage.
  • Acetamide Formation : Finally, the thioether derivative is reacted with 3-chlorophenylacetyl chloride to produce the acetamide .

Case Studies

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityEvaluated against Mycobacterium tuberculosis; showed significant inhibition at certain concentrations.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; potential as a therapeutic agent.
Cholinesterase InhibitionDemonstrated competitive inhibition against acetylcholinesterase; implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 2,4-dinitrophenyl group in compound W1 () enhances electrophilicity but may reduce bioavailability due to steric hindrance .
  • Heterocyclic Linkers : Compounds like 9c () incorporate triazole-thiazole linkers, improving binding affinity in docking studies compared to the simpler thioether in the target compound .
  • Chlorine Substitution: The 3,4-dichlorophenyl analog () exhibits conformational flexibility and hydrogen-bonded dimerization, suggesting enhanced stability compared to the mono-chlorinated target compound .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unspecified, but analogues like 9c () range from 180–220°C, correlating with aryl halogenation .
  • Solubility : The 3-chlorophenyl group likely enhances lipophilicity compared to polar triazole derivatives (e.g., 9a–9e), impacting pharmacokinetics .

Biological Activity

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C_{20}H_{18ClN_{3}S, with a molecular weight of approximately 367.89 g/mol. The structure includes an imidazole ring, a thioether linkage, and a chlorophenyl acetamide moiety, which are known to contribute to diverse biological activities.

Component Description
Imidazole Ring Contributes to various biological activities, including antimicrobial and anticancer properties.
Thioether Linkage Enhances reactivity and potential for nucleophilic substitution reactions.
Chlorophenyl Acetamide May influence pharmacokinetics and target specificity.

Synthesis

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves several steps:

  • Formation of Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Thioether Formation : Reaction with thiol compounds to introduce the thioether functionality.
  • Acetamide Formation : Acylation using acetic anhydride or similar reagents to attach the chlorophenyl group.

These synthetic routes are essential for producing the compound in sufficient yield and purity for biological evaluations.

Antimicrobial Activity

Compounds containing imidazole and thiazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives similar to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways . The presence of the thioether group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Potential

The imidazole moiety is associated with anticancer activity through multiple mechanisms, such as inhibiting key enzymes involved in cancer cell proliferation (e.g., HDAC, topoisomerase II) . Preliminary evaluations suggest that 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide could exhibit cytotoxic effects against various cancer cell lines, although specific targets remain to be elucidated.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes like COX and LOX .

Structure-Activity Relationship (SAR)

The biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can be influenced by modifications at various positions on the imidazole ring and the acetamide side chain:

Modification Effect on Activity
Substitution on ImidazoleAlters binding affinity to biological targets; electron-withdrawing groups may enhance activity.
Variations in Acetamide GroupChanges lipophilicity and pharmacokinetics; bulky groups may hinder activity due to steric effects.

Case Studies

Recent studies have evaluated compounds structurally related to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide:

  • Antibacterial Activity : A derivative demonstrated an MIC of 4 μg/ml against Staphylococcus aureus, comparable to standard antibiotics .
  • Cytotoxicity Tests : In vitro studies showed that certain analogs induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 20 μM .

Q & A

Q. What are the recommended synthetic routes for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide?

The compound can be synthesized via nucleophilic substitution reactions between 2-chloro-N-(3-chlorophenyl)acetamide and a mercapto-functionalized imidazole derivative. Key steps include:

  • Reacting 2-chloroacetamide intermediates with thiol-containing precursors (e.g., 1-benzyl-5-phenyl-1H-imidazole-2-thiol) in the presence of a base such as potassium carbonate or triethylamine .
  • Optimizing solvent systems (e.g., ethanol, DMF, or dioxane) and reflux conditions to achieve yields >50% .
  • Purification via recrystallization from ethanol or ethanol-DMF mixtures to ensure >95% purity .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • 1H/13C-NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • LC-MS/MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thioether and imidazole moieties .
  • FTIR : Identify characteristic bands for C=O (1675–1680 cm⁻¹), C=N (1620–1630 cm⁻¹), and aromatic C-H stretching (3050–3150 cm⁻¹) .

Q. How is initial biological activity assessed?

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., A549 lung adenocarcinoma) and normal cells (e.g., NIH/3T3 fibroblasts) using MTT assays. For example, derivatives with IC50 values <25 µM in cancer cells and >1000 µM in normal cells indicate high selectivity .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic populations. Compounds like 2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide derivatives show apoptosis rates comparable to cisplatin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Thioether substituents : Replacing methylthio groups with tetrazolylthio (e.g., 4c in ) enhances selectivity for cancer cells by 3-fold .
  • Aryl modifications : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) on the acetamide moiety improves COX-2 inhibition potency by 40% compared to unsubstituted analogs .
  • Imidazole substitution : Benzyl groups at the N1 position increase metabolic stability, reducing hepatic clearance in preclinical models .

Q. What crystallographic methods resolve structural ambiguities?

  • Single-crystal X-ray diffraction : Use SHELX software (SHELXL/SHELXS) for refinement. For example, SHELXL can model disorder in the benzyl group with a 70:30 occupancy ratio .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution data (d < 1.0 Å) to resolve pseudosymmetry in the imidazole-thioether core .

Q. How to address contradictions in biological data?

  • Case example : A derivative showing high in vitro potency but low in vivo efficacy may suffer from poor solubility. Address this by:
    • LogP optimization : Reduce hydrophobicity via polar substituents (e.g., hydroxyl or methoxy groups) .
    • Formulation studies : Use PEG-based nanoemulsions to enhance bioavailability, as demonstrated for similar acetamide derivatives .

Q. What computational strategies predict binding modes?

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets like EGFR or COX-2. For example, the 3-chlorophenyl group forms π-π stacking with Tyr-385 in COX-2, while the thioether linker hydrogen-bonds with Arg-120 .
  • QM/MM simulations : Calculate charge transfer effects in the imidazole-thioether moiety to explain redox-dependent apoptosis activation .

Q. How to optimize reaction conditions for scalability?

  • Catalyst screening : Pd/C or CuI improves coupling efficiency in thioether formation (yield increase from 45% to 72%) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining reaction rates .

Q. What in vivo models validate anticancer efficacy?

  • Xenograft models : Administer 50 mg/kg of the compound daily to nude mice with A549-derived tumors. Measure tumor volume reduction (≥50% vs. control) and survival rates .
  • Toxicokinetics : Monitor plasma concentrations via LC-MS to ensure Cmax > 10 µM, correlating with in vitro IC50 values .

Q. How to design combination therapies?

  • Synergy with cisplatin : Preclinical studies show additive effects when co-administered (combination index = 0.8–0.9) due to complementary DNA damage and apoptosis pathways .
  • Immune checkpoint inhibitors : Test with anti-PD-1 antibodies in syngeneic models to evaluate T-cell infiltration enhancement .

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